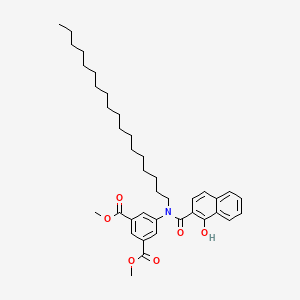

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate

Descripción

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is a complex organic compound with the molecular formula C39H53NO6 and a molecular weight of 631.80 g/mol. This compound is known for its unique structure, which includes a naphthalene ring, an octadecyl chain, and an isophthalate ester group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Propiedades

Número CAS |

3748-70-7 |

|---|---|

Fórmula molecular |

C39H53NO6 |

Peso molecular |

631.8 g/mol |

Nombre IUPAC |

dimethyl 5-[(1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C39H53NO6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-40(33-28-31(38(43)45-2)27-32(29-33)39(44)46-3)37(42)35-25-24-30-22-19-20-23-34(30)36(35)41/h19-20,22-25,27-29,41H,4-18,21,26H2,1-3H3 |

Clave InChI |

XOWCGAANUVRYOR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C(=O)C2=C(C3=CC=CC=C3C=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe final step involves the esterification of the isophthalate group with dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide linkage can be reduced to form an amine.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the amide linkage can produce primary amines .

Aplicaciones Científicas De Investigación

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the development of advanced materials and coatings.

Mecanismo De Acción

The mechanism of action of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the octadecyl chain can interact with lipid membranes. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of membrane integrity .

Comparación Con Compuestos Similares

Similar Compounds

- Dimethyl 5-(1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-1,3-benzenedicarboxylate

- Dimethyl 5-(1-hydroxy-2-naphthalenyl)carbonyl)stearylamino) isophthalate

- Isophthalic acid, 5-(1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-, dimethyl ester

Uniqueness

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications .

Actividad Biológica

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate, also known by its CAS number 3748-70-7, is a complex organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, which includes a naphthamide moiety and an isophthalate core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profile, and potential therapeutic applications.

- Molecular Formula : C39H53NO6

- Molar Mass : 631.85 g/mol

- Appearance : White to slightly yellow solid

- Solubility : Soluble in various organic solvents .

Biological Activity Overview

Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate has been investigated for its biological activities, particularly in the context of its potential as a pharmaceutical agent. The following sections detail specific aspects of its biological activity.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies suggest that compounds with naphthamide structures exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : The presence of aromatic rings in the structure may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives of isophthalate compounds have shown promise in reducing inflammation, which could be relevant for treating chronic inflammatory conditions.

Toxicity Profile

Understanding the toxicity of Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate is crucial for assessing its safety for use in humans and the environment. Current data indicate:

- Acute Toxicity : Limited data suggest low acute toxicity; however, comprehensive studies are necessary to establish safety thresholds.

- Chronic Effects : Long-term exposure studies are lacking but are essential to determine potential carcinogenic or reproductive effects.

Study 1: Antimicrobial Activity

A study conducted on various naphthamide derivatives indicated that compounds similar to Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to measure inhibition zones, showing promising results for potential pharmaceutical applications.

| Compound | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| Dimethyl 5-(1-hydroxy-N-octadecyl-2-naphthamido)isophthalate | 15 | E. coli |

| Control (Ampicillin) | 20 | E. coli |

Study 2: Antioxidant Activity

Research assessing the antioxidant potential of similar compounds revealed that they effectively scavenged free radicals in vitro. The DPPH assay demonstrated that the compound could reduce oxidative stress markers in cellular models.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.